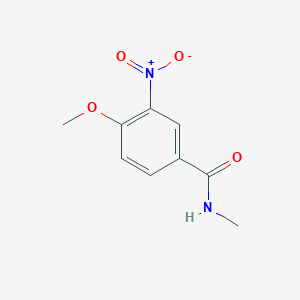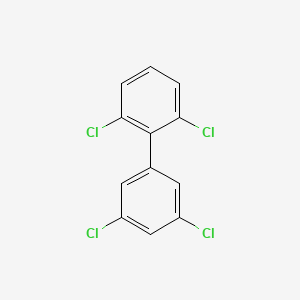
2,3',5',6-Tetraclorobifenilo
Descripción general
Descripción
2,3’,5’,6-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Synthesis Analysis
The synthesis of 2,3’,5’,6-Tetrachlorobiphenyl involves various methods. One such method involves the use of sodium acetate and cis-nitrous acid in an arylation reaction, also known as the Gomberg-Bachman reaction .Molecular Structure Analysis
The molecular formula of 2,3’,5’,6-Tetrachlorobiphenyl is C12H6Cl4, and its molecular weight is 291.99 g/mol . It belongs to the class of organic compounds known as polychlorinated biphenyls .Physical And Chemical Properties Analysis
2,3’,5’,6-Tetrachlorobiphenyl is a solid substance. Its physical appearance is not determined, but it has a characteristic odor . The pH-value is not applicable as it’s not a solution .Aplicaciones Científicas De Investigación
- Definición: El 2,3',5',6-Tetraclorobifenilo es una molécula de bifenilo con sustituciones de cloro en las posiciones 2, 3, 5 y 6 .
- Función: Se clasifica como contaminante orgánico persistente (COP). Estos compuestos resisten la degradación y pueden acumularse en el medio ambiente, afectando la salud y los ecosistemas .
Contaminante ambiental y contaminante orgánico persistente (COP)
Disrupción endocrina
Mecanismos de descloración
Safety and Hazards
Direcciones Futuras
The detection of 2,3’,5’,6-Tetrachlorobiphenyl in the environment is significant for both environmental protection and human health . A highly sensitive aptamer sensor has been established for detecting environmental PCB72 . This work provides a new and effective method using an environmental aptamer sensor for rapid and sensitive PCB72 detection .
Mecanismo De Acción
Target of Action
2,3’,5’,6-Tetrachlorobiphenyl primarily targets the Estrogen receptor . The Estrogen receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
The compound inhibits the PER1 gene by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction with its targets leads to changes in the expression of genes, particularly those involved in the regulation of the circadian clock .
Pharmacokinetics
They were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Result of Action
The molecular and cellular effects of 2,3’,5’,6-Tetrachlorobiphenyl’s action are primarily related to its ability to disrupt normal cell function by altering gene transcription . This can lead to a variety of health effects, given the critical role of the targeted receptors and genes in numerous biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3’,5’,6-Tetrachlorobiphenyl. As a persistent organic pollutant, it resists environmental degradation through photolytic, biological, or chemical processes . This resistance allows it to persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains . Therefore, the presence and concentration of 2,3’,5’,6-Tetrachlorobiphenyl in the environment can have a significant impact on its action and the potential health effects it may cause .
Análisis Bioquímico
Biochemical Properties
2,3’,5’,6-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It is known to interact with enzymes such as biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) . These enzymes are involved in the biodegradation pathway of PCBs, converting them into less harmful compounds. The interactions between 2,3’,5’,6-Tetrachlorobiphenyl and these enzymes are crucial for its breakdown and detoxification in the environment .
Cellular Effects
2,3’,5’,6-Tetrachlorobiphenyl has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to disrupt the endocrine system by binding to the aryl hydrocarbon receptor, leading to changes in the transcription of genes involved in hormone regulation . Additionally, 2,3’,5’,6-Tetrachlorobiphenyl can induce oxidative stress and inflammation in cells, further impacting cellular health and function .
Molecular Mechanism
The molecular mechanism of 2,3’,5’,6-Tetrachlorobiphenyl involves its binding interactions with biomolecules and its ability to modulate enzyme activity. It can bind to the aryl hydrocarbon receptor, which in turn alters the transcription of genes, particularly those encoding hepatic Phase I and Phase II enzymes of the cytochrome P450 family . This binding leads to the induction of these enzymes, which are involved in the metabolism and detoxification of various xenobiotics, including PCBs . Additionally, 2,3’,5’,6-Tetrachlorobiphenyl can inhibit or activate other enzymes, further influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’,5’,6-Tetrachlorobiphenyl can change over time due to its stability and resistance to degradation . Studies have shown that it can persist in the environment and within biological systems for extended periods, leading to long-term effects on cellular function . For example, its ability to induce oxidative stress and inflammation can result in chronic cellular damage and dysfunction . Additionally, the stability of 2,3’,5’,6-Tetrachlorobiphenyl allows it to accumulate in tissues, further exacerbating its long-term effects .
Dosage Effects in Animal Models
The effects of 2,3’,5’,6-Tetrachlorobiphenyl vary with different dosages in animal models. At low doses, it may cause subtle changes in cellular function and gene expression . At higher doses, it can lead to more pronounced toxic effects, including liver damage, endocrine disruption, and immune system impairment . Studies have also shown that there are threshold effects, where certain dosages must be reached before significant adverse effects are observed . These findings highlight the importance of understanding the dosage-dependent effects of 2,3’,5’,6-Tetrachlorobiphenyl in assessing its toxicity and risk to health .
Metabolic Pathways
2,3’,5’,6-Tetrachlorobiphenyl is involved in several metabolic pathways, primarily those related to its biodegradation and detoxification . The major enzymes involved in its metabolism include biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) . These enzymes sequentially degrade 2,3’,5’,6-Tetrachlorobiphenyl into less harmful compounds, which can then be further metabolized and excreted by the body . Understanding these metabolic pathways is crucial for developing strategies to mitigate the environmental and health impacts of 2,3’,5’,6-Tetrachlorobiphenyl .
Transport and Distribution
Within cells and tissues, 2,3’,5’,6-Tetrachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins . Its hydrophobic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues . This accumulation can lead to localized concentrations of 2,3’,5’,6-Tetrachlorobiphenyl, which may exacerbate its toxic effects . Additionally, its distribution within the body can be influenced by factors such as age, sex, and metabolic rate .
Subcellular Localization
The subcellular localization of 2,3’,5’,6-Tetrachlorobiphenyl can affect its activity and function within cells . It has been found to localize in cellular membranes, where it can disrupt membrane integrity and function . Additionally, 2,3’,5’,6-Tetrachlorobiphenyl can accumulate in organelles such as the endoplasmic reticulum and mitochondria, leading to further cellular dysfunction . Understanding the subcellular localization of 2,3’,5’,6-Tetrachlorobiphenyl is important for elucidating its mechanisms of toxicity and developing targeted interventions to mitigate its effects .
Propiedades
IUPAC Name |
1,3-dichloro-2-(3,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-4-7(5-9(14)6-8)12-10(15)2-1-3-11(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDULUCZRGGWTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074220 | |
| Record name | 2,3',5',6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74338-23-1 | |
| Record name | 2,3',5',6-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074338231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',5',6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',5',6-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/763E7H148V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



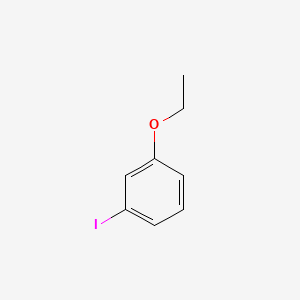
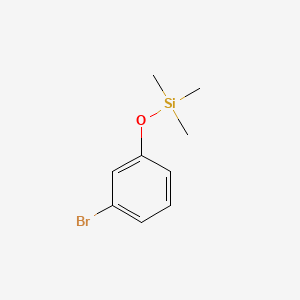


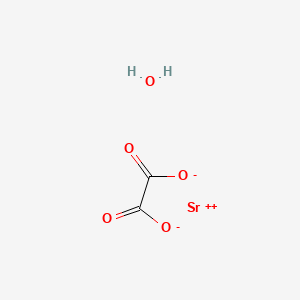

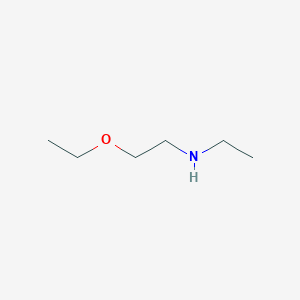


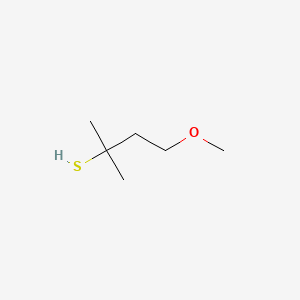
![Benzo[c]isothiazol-3-amine](/img/structure/B1595438.png)
